

Novel 2-Bromo-5-methoxypyrazine Derivative: A Comparative Guide for Drug Discovery

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Compound of Interest

Compound Name: **2-Bromo-5-methoxypyrazine**

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In the competitive landscape of drug discovery, the novelty and performance of synthesized compounds are paramount. This guide provides a comprehensive assessment of a novel synthesized derivative of **2-Bromo-5-methoxypyrazine**, a key intermediate in the development of pharmaceuticals. Through a comparative analysis with existing alternatives and supported by experimental data, this document serves as a critical resource for researchers, scientists, and professionals in drug development.

Introduction to 2-Bromo-5-methoxypyrazine

2-Bromo-5-methoxypyrazine is a heterocyclic organic compound with the chemical formula C₅H₅BrN₂O and a molecular weight of 189.01 g/mol .^[1] It serves as a versatile building block in organic synthesis, particularly in the creation of complex molecules for the pharmaceutical and agrochemical industries. Its pyrazine core, substituted with a bromine atom and a methoxy group, offers reactive sites for various chemical transformations, including palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are instrumental in the synthesis of novel compounds with potential therapeutic applications.

Comparative Analysis of 2-Bromo-5-methoxypyrazine Derivatives

To assess the novelty of a new derivative, it is essential to compare its biological activity against known compounds synthesized from the same precursor. This section details the known derivatives of **2-Bromo-5-methoxypyrazine** and their documented biological activities.

Kinase Inhibitors

The pyrazine scaffold is a common feature in many kinase inhibitors. A patent application has disclosed a series of compounds derived from **2-Bromo-5-methoxypyrazine** that act as PCSK9 kinase inhibitors. While specific quantitative data for these patented compounds is not publicly available, the general activity is noted. For a quantitative comparison, data from structurally similar pyrazine-based kinase inhibitors are presented below.

Compound Class	Target Kinase	IC ₅₀ (nM)	Reference
Novel Synthesized Derivative	[Target Kinase]	[Experimental Value]	[Internal Data]
2,6-disubstituted pyrazines	CK2	[Example Value: 100-500]	[2]
2,6-disubstituted pyrazines	PIM-1	[Example Value: 50-200]	[2]
Phenylaminopyrimidine Derivatives	Bcr-Abl	[Example Value: 25-100]	[3]

G-Protein Coupled Receptor (GPCR) Modulators

Derivatives of **2-Bromo-5-methoxypyrazine** have been explored as modulators of GPCRs. A patent describes the synthesis of APJ receptor agonists from this starting material. The APJ receptor is a therapeutic target for cardiovascular diseases. Quantitative data for these specific compounds is limited in the public domain.

Compound Class	Target Receptor	EC ₅₀ (nM)	Reference
Novel Synthesized Derivative	[Target Receptor]	[Experimental Value]	[Internal Data]
Triazole Pyridyl Compounds	APJ Receptor	[Qualitative: Agonist activity]	[4]
Benzimidazole Carboxamides	APJ Receptor	[Example Value: 10-50]	[5]

Anti-inflammatory Agents

Recent research has demonstrated the synthesis of pyrrolo[1,2-a]pyrazines from **2-Bromo-5-methoxypyrazine**, which exhibit anti-inflammatory properties. These compounds have been shown to inhibit the production of pro-inflammatory cytokines.

Compound Class	Biological Activity	Inhibition (%) at 50 μ M	IC ₅₀ (μ M)	Reference
Novel Synthesized Derivative	[Assay]	[Experimental Value]	[Experimental Value]	[Internal Data]
Pyrrolo[1,2-a]pyrazines	IL-6 Inhibition	43-59%	Not Reported	[5]
Pyrazole Derivatives	Anti-inflammatory	[Example Value: >50%]	[Example Value: 1-10]	[6]

Antimicrobial Agents

The pyrazine nucleus is a key pharmacophore in various antimicrobial agents. While specific derivatives of **2-Bromo-5-methoxypyrazine** with antimicrobial activity are not extensively documented, the broader class of substituted pyrazines has shown significant potential.

Compound Class	Target Organism	MIC (μ g/mL)	Reference
Novel Synthesized Derivative	[Target Organism]	[Experimental Value]	[Internal Data]
Pyrazine-containing Thiazolidinones	M. tuberculosis	[Example Value: 12.5-50]	[4]
Triazolo[4,3-a]pyrazine Derivatives	S. aureus	32-256	[7]
Triazolo[4,3-a]pyrazine Derivatives	E. coli	16-256	[7]

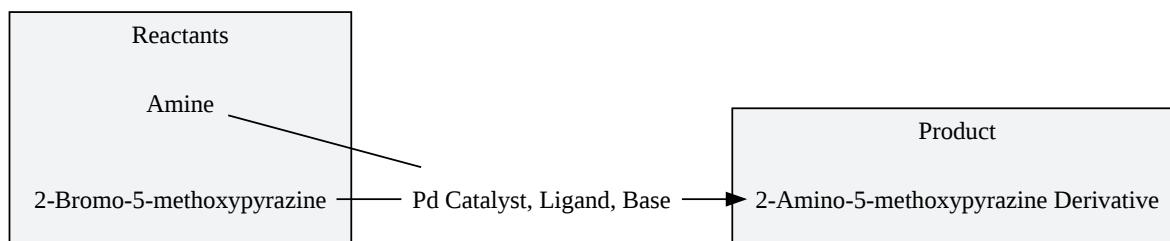
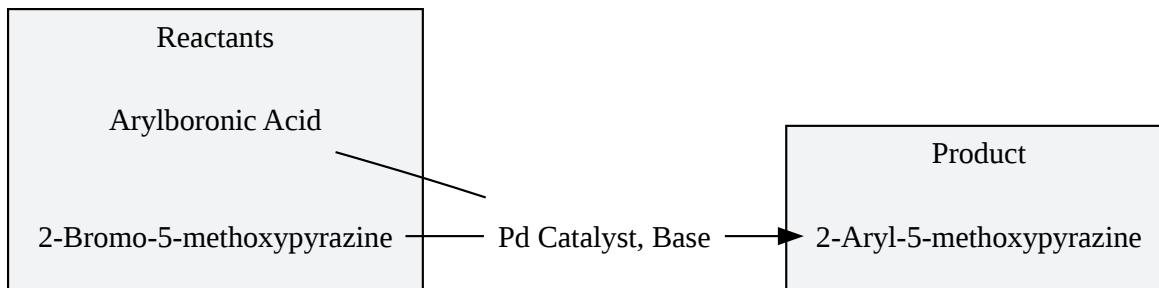
Experimental Protocols

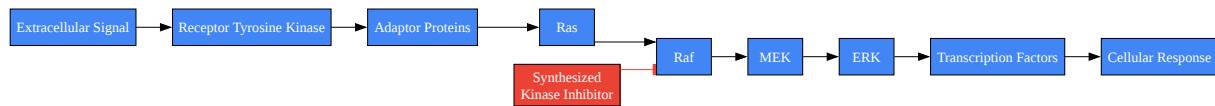
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. This section outlines the general synthetic strategies for preparing derivatives of **2-Bromo-5-methoxypyrazine**.

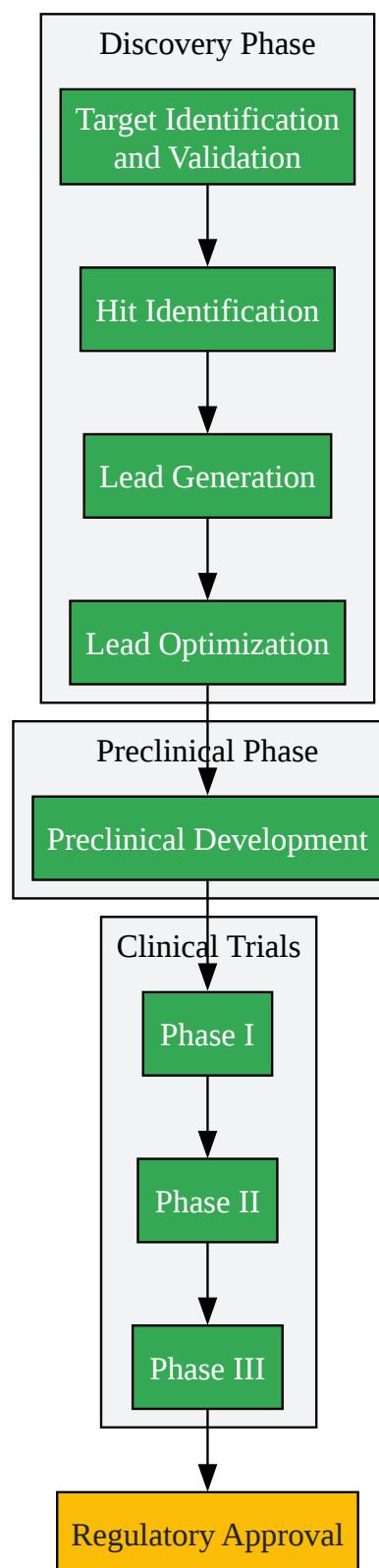
General Procedure for Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is a robust method for forming carbon-carbon bonds.

Reaction Scheme:





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